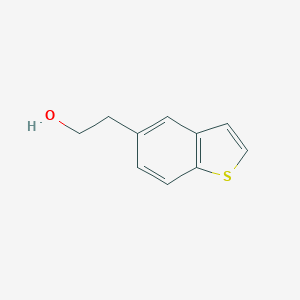

2-(1-Benzothiophen-5-yl)ethan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-benzothiophen-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAQLDIEKUEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475151 | |

| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96803-30-4 | |

| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Research Perspectives on Benzothiophene Derivatives

Broad Spectrum of Reported Biological Activities

Benzothiophene (B83047) and its derivatives are recognized for their diverse and significant biological activities, which are of great interest in the field of drug discovery. ijpsjournal.comktu.eduontosight.ai The core structure consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, creating a bicyclic system that serves as a privileged scaffold in medicinal chemistry. ijpsjournal.com Researchers have synthesized and evaluated numerous benzothiophene analogs, revealing a broad spectrum of therapeutic potential. nih.gov These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects. ijpsjournal.comnih.govontosight.ai The specific biological action is highly dependent on the nature and position of substituents on the benzothiophene ring system. ontosight.ai For instance, certain derivatives are being explored as multi-target kinase inhibitors for cancer therapy, while others show potential as agents to manage neurodegenerative diseases or metabolic disorders. tandfonline.comrsc.org The wide-ranging applications underscore the importance of the benzothiophene framework in developing novel pharmaceuticals. nih.govktu.edu

Antimicrobial and Antibacterial Investigations

The benzothiophene moiety is a key component in the development of new antimicrobial agents, effective against a range of bacteria and fungi. ijpsjournal.comontosight.ai Research has shown that derivatives of benzothiophene can be synthesized to target various microorganisms, including multidrug-resistant strains. mdpi.com

For example, a study focused on synthesizing ruthenium complexes functionalized with benzothiophene demonstrated notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. rsc.org One of the complexes, Ru(II)-3, not only showed activity against biofilms but also exhibited a synergistic effect with aminoglycoside antibiotics, potentially by inhibiting the regulatory function of SaCcpA. rsc.org

In another line of research, new series of benzo[b]thiophene acylhydrazones were prepared and screened against Staphylococcus aureus. One non-cytotoxic derivative, (E)-6-chloro-N'- (pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant clinical isolates. mdpi.com Furthermore, some thiophene derivatives have shown promising results against Pseudomonas aeruginosa, with certain compounds being more potent than the standard drug gentamicin. nih.gov The incorporation of benzimidazole (B57391) and thiophene moieties in new molecular skeletons is being explored as a valuable strategy for developing novel antimicrobial agents. nih.gov

| Derivative Class | Target Microorganism | Key Findings | Reference |

|---|---|---|---|

| Ruthenium(II) complexes with benzothiophene | Staphylococcus aureus, Pseudomonas aeruginosa | Complex Ru(II)-3 showed synergistic activity with aminoglycoside antibiotics. | rsc.org |

| Benzo[b]thiophene acylhydrazones | Multidrug-resistant Staphylococcus aureus | A derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA. | mdpi.com |

| Chalcone structures with an amide bond | Bacterial and fungal strains | Demonstrated moderate activity against bacteria and significant activity against fungi. | researchgate.net |

| Thiophene derivatives with benzimidazole | Pseudomonas aeruginosa | Derivative 7 was found to be more potent than the standard drug gentamicin. | nih.gov |

Antineoplastic and Anticancer Activity Studies

The benzothiophene scaffold is a significant feature in the design of novel anticancer agents. ktu.eduontosight.ainih.gov Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms like interfering with tubulin polymerization or inhibiting multiple kinases. ktu.edutandfonline.comnih.gov

One study introduced 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors. tandfonline.com A specific compound, 16b, which has a 5-hydroxybenzothiophene hydrazide scaffold, was identified as a potent inhibitor of several kinases including Clk4, DRAK1, and haspin. It displayed broad-spectrum anticancer activity, being particularly effective against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis. tandfonline.com

Another area of research involves benzothiophene acrylonitrile (B1666552) analogs designed to resemble combretastatin, a potent antitubulin agent. nih.gov Analogs such as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) and Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) showed significant growth inhibition in a wide range of human cancer cell lines, with GI₅₀ values often in the nanomolar range. nih.gov A key advantage of these compounds is that they are not substrates for P-glycoprotein, a common mechanism of drug resistance in cancer cells. nih.gov

| Derivative Class | Mechanism of Action | Example Compound | Key Findings | Reference |

|---|---|---|---|---|

| 5-Hydroxybenzothiophene hydrazides | Multi-target kinase inhibition | Compound 16b | Potent inhibitor of Clk4, DRAK1, haspin; highest growth inhibition in U87MG glioblastoma cells (IC₅₀ = 7.2 μM). | tandfonline.com |

| Benzothiophene acrylonitrile analogs | Interference with tubulin polymerization | Compound 6 | Exhibited GI₅₀ values from 21.1 nM to 98.9 nM in 96% of cancer cell lines screened. | nih.gov |

| Benzothiophene acrylonitrile analogs | Interference with tubulin polymerization | Compound 5 | Showed GI₅₀ values from 10.0 nM to 90.9 nM in 85% of cancer cell lines. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Benzothiophene derivatives have been investigated for their potential to modulate inflammatory pathways, a critical factor in numerous chronic diseases. ijpsjournal.comontosight.airsc.orgnih.gov The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) is a key area of research, and benzothiophenes have emerged as a promising chemical scaffold. rsc.org Inflammation, driven by enzymes like cyclooxygenase (COX), is a target for many anti-inflammatory therapies. rsc.org

Research has explored the synthesis of various benzothiophene analogs to evaluate their anti-inflammatory and analgesic properties. rsc.org For instance, a series of 2-substituted benzothiophene analogs were tested in rats using the carrageenan-induced paw edema assay, a standard model for acute inflammation. rsc.org In a different study, novel benzothiophene derivatives were synthesized and evaluated as protectors against radiation-induced neuroinflammation. nih.gov The results indicated that certain derivatives, specifically those with p-fluoro, p-bromo, and pyrido substitutions, offered good antioxidant and anti-inflammatory effects, suggesting their potential use as adjuvant therapies in radiotherapy for head and neck tumors. nih.gov These findings highlight the role of the benzothiophene structure in designing agents that can mitigate inflammatory processes. ktu.edursc.orgnih.gov

Antidiabetic and Glucose Homeostasis Modulation Research

Benzothiophene derivatives have been identified as promising candidates for the development of new antidiabetic drugs. ijpsjournal.comnih.govtandfonline.com Research has focused on their ability to inhibit key diabetic enzymes and modulate pathways involved in glucose metabolism. nih.govtandfonline.com

One study detailed the synthesis of novel benzothiophene-derived thiadiazole analogues and their evaluation as inhibitors of α-amylase and α-glucosidase, two enzymes crucial for carbohydrate digestion and glucose absorption. nih.gov Several of these synthesized compounds demonstrated remarkable potency against both enzymes, with some analogues showing lower IC₅₀ values than the reference drug, acarbose. For example, analogue 6 had an IC₅₀ of 3.10 ± 1.20 μM for α-amylase and 4.10 ± 0.80 μM for α-glucosidase. nih.gov

Another area of investigation involves the effect of substituted benzothiophene derivatives on peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. tandfonline.com While thiazolidinediones are high-affinity ligands for PPARγ, their use is associated with side effects. tandfonline.com A study on eighteen substituted thiophene and benzothiophene derivatives found that three compounds could transactivate PPARγ in vitro. Two of these, compounds 5 and 15, significantly decreased blood glucose levels, improved glucose tolerance, and lowered serum insulin (B600854) levels in diabetic mice. tandfonline.com These findings suggest that benzothiophene derivatives could serve as a basis for developing new therapies for type 2 diabetes. tandfonline.com

| Derivative Class | Target/Mechanism | Example Compound | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiophene-derived thiadiazole analogues | α-amylase and α-glucosidase inhibition | Analogue 6 | Showed potent inhibition with IC₅₀ values of 3.10 μM (α-amylase) and 4.10 μM (α-glucosidase). | nih.gov |

| Benzothiophene-derived thiadiazole analogues | α-amylase and α-glucosidase inhibition | Analogue 16 | Demonstrated significant inhibition with IC₅₀ values of 3.90 μM (α-amylase) and 4.10 μM (α-glucosidase). | nih.gov |

| Substituted benzothiophene derivatives | PPARγ transactivation | Compound 15 | Significantly lowered blood glucose to < 10 mmol/L and improved glucose tolerance in diabetic mice. | tandfonline.com |

Neuroprotective and Central Nervous System Activity

The benzothiophene scaffold is present in several compounds investigated for their effects on the central nervous system (CNS) and for potential neuroprotective properties. ijpsjournal.comnih.gov These derivatives are being explored for applications in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as for managing depression. ktu.edunih.govacs.org

One notable derivative, T-588, chemically known as R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride, has been studied for its neuroprotective effects. Research demonstrated that T-588 can protect retinal ganglion cells from death induced by elevated intraocular pressure in rats. nih.gov It has also been shown to protect against experimental cerebral anoxia. researchgate.net Another related compound, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol (B1332694) maleate), has been identified as a potential therapeutic agent for Alzheimer's disease. nih.gov Studies have shown it can prevent neurotoxicity induced by agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) by blocking lipid peroxidation, suggesting its utility in treating neurodegenerative disorders linked to oxidative stress. nih.gov

Furthermore, other benzothiophene derivatives have been synthesized and tested for antidepressant activity, targeting serotonin (B10506) receptors like 5-HT₇R and the serotonin transporter (5-HTT). acs.org Some of these compounds showed significant antidepressant effects in animal models, with one derivative demonstrating a rapid onset of action. acs.org

Enzyme Inhibition and Receptor Binding Studies

The structural framework of benzothiophene is integral to the design of molecules that can selectively bind to and inhibit the activity of specific enzymes and receptors, a cornerstone of modern drug development. rsc.orgnih.govnih.gov

One area of focus has been the inhibition of monoamine oxidases (MAO), particularly MAO-B, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov A series of benzo[b]thiophen-3-ol derivatives were synthesized and found to be potent and selective inhibitors of human MAO-B (hMAO-B). nih.govunich.it Molecular docking studies supported these findings, highlighting the interactions between these compounds and the enzyme's binding site. nih.gov

In another study, benzothiophene derivatives were synthesized and evaluated as inhibitors of alkaline phosphatases (APs), specifically tissue non-specific alkaline phosphatase (TNAP). nih.gov The inhibition of TNAP is a potential therapeutic strategy for osteoarthritis. The research identified water-soluble racemic benzothiopheno-tetramisole and -2,3-dehydrotetramisole as having inhibition constants (Ki) comparable to the known inhibitor levamisole. nih.gov

The versatility of the benzothiophene scaffold is also evident in its use to create selective estrogen receptor modulators (SERMs). wikipedia.org Raloxifene, a well-known SERM based on a benzothiophene structure, is used for the treatment and prevention of osteoporosis in postmenopausal women. ktu.eduwikipedia.org

| Derivative Class | Target Enzyme/Receptor | Key Findings | Reference |

|---|---|---|---|

| Benzo[b]thiophen-3-ol derivatives | Monoamine Oxidase B (MAO-B) | Showed selective inhibition of hMAO-B with IC₅₀ values in the low micromolar range. | nih.govunich.it |

| Benzothiopheno-tetramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Exhibited an inhibition constant (Ki) of 85 ± 6 μM, comparable to levamisole. | nih.gov |

| 5-hydroxybenzothiophene hydrazide | Multiple Kinases (Clk4, DRAK1, haspin) | Compound 16b showed potent multi-target kinase inhibition with IC₅₀ values in the nanomolar range. | tandfonline.com |

| Benzothiophene derivatives | Estrogen Receptor (ER) | Raloxifene acts as a selective estrogen receptor modulator (SERM). | ktu.eduwikipedia.org |

Antiparasitic and Anthelmintic Applications

Benzothiophene derivatives have been identified as a promising class of compounds in the search for new antiparasitic and anthelmintic agents. researchgate.net Research has demonstrated that certain synthetic derivatives of benzothiophene exhibit significant activity against various parasites. Pyrazole (B372694) derivatives containing a benzothiophene moiety, for instance, have shown notable antiparasitic properties. researchgate.net The broad-spectrum biological activity of benzothiophenes includes their potential use as antiprotozoal agents. While specific studies focusing solely on the anthelmintic properties of 2-(1-Benzothiophen-5-yl)ethan-1-ol are not extensively detailed in the provided results, the known anti-leishmanial, and antimalarial activities of the broader benzothiophene class suggest a potential for further investigation into its anthelmintic applications. nih.goveurekaselect.com

Antioxidant and Free Radical Scavenging Properties

Several benzothiophene derivatives have been shown to possess significant antioxidant and free radical scavenging capabilities. ijpsjournal.comopenreadings.eu These properties are crucial in combating oxidative stress, a condition implicated in numerous diseases. nih.gov For example, a study on novel benzothiophene derivatives bearing pyrimidinone and pyrazole moieties identified several compounds with potent antioxidant effects. nih.gov Another investigation highlighted that certain 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene derivatives displayed high antioxidant capacities, even surpassing that of the standard antioxidant, trolox. ias.ac.in

A specific derivative, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), has been noted for its ability to inhibit oxidative stress and protect against neurotoxicity by blocking lipid peroxidation. nih.gov The free radical scavenging activity of various extracts is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging tests. nih.govnih.gov While the direct antioxidant activity of this compound itself is not explicitly quantified in the search results, the established antioxidant potential of its structural relatives provides a strong rationale for its investigation in this area. nih.govias.ac.in

Investigation of Molecular Targets and Pathways

The pharmacological effects of benzothiophene derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of cellular pathways. ijpsjournal.comijpsjournal.com

Ligand-Receptor Interactions (e.g., PPARα/γ, Estrogen Receptor-gamma (ERRγ))

Benzothiophene derivatives are well-documented for their ability to interact with various receptors, most notably the estrogen receptor (ER). nih.govnih.govresearchgate.net They are classified as selective estrogen receptor modulators (SERMs), meaning they can act as either agonists or antagonists depending on the tissue. wikipedia.org This dual activity is attributed to the specific conformation the ER adopts upon ligand binding, which in turn influences its interaction with other proteins. wikipedia.org

Research has led to the design of novel 6-OH-benzothiophene derivatives that act as covalent antagonists to ERα, a key target in breast cancer therapy. nih.gov Docking simulations have revealed that these compounds can bind to the cysteine residue at position 530 of the ERα helix H11. nih.gov Furthermore, some benzothiophene SERMs, such as raloxifene, have been found to exert neuroprotective effects through a G-protein coupled receptor, GPR30, in an ER-independent manner. nih.gov

In the context of metabolic diseases, benzothiophene derivatives have been investigated for their activity on peroxisome proliferator-activated receptor γ (PPARγ). rsc.org Certain derivatives containing 2-(β-carbonyl) or 2-(β-sulfonyl)butyryl-thiophene have been shown to significantly transactivate PPARγ. rsc.org

Enzyme Active Site Binding and Inhibition

The benzothiophene scaffold has been successfully utilized to design inhibitors that target the active sites of various enzymes. One notable example is the development of dibasic benzothiophene derivatives as active-site directed inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.gov X-ray crystallography and molecular modeling studies have guided the optimization of these inhibitors by exploring interactions at the S2 binding site of the enzyme. nih.gov

Furthermore, a series of benzo[b]thiophen-3-ols were synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO), an enzyme involved in the degradation of neurotransmitters. nih.gov Molecular docking studies of these compounds highlighted potential binding site interactions that are crucial for their inhibitory activity. nih.gov

Cellular Pathway Modulation

The interaction of benzothiophene derivatives with their molecular targets initiates a cascade of events that modulate various intracellular signaling pathways. nih.govnih.gov For instance, the neuroprotective effects of the benzothiophene derivative T-817MA are linked to its ability to prevent MPTP-induced neurotoxicity by blocking lipid peroxidation, a key event in oxidative stress pathways. nih.gov

The binding of benzothiophene SERMs to estrogen receptors can trigger or block signaling pathways that lead to the differentiation and development of breast tissue. researchgate.net Some of these pathways include the MAPK pathways, which can be activated through SRC. researchgate.net The modulation of these pathways is central to the therapeutic effects of these compounds. The oxidation of sulfur atoms within the benzothiophene structure itself can also significantly alter the electronic properties of the molecule, thereby influencing its interaction with cellular components and modulating cellular pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies of Benzothiophene Ethanol (B145695) Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and are crucial for the rational design of new therapeutic agents. nih.govelsevierpure.com For benzothiophene derivatives, SAR studies have provided valuable insights into the features required for various pharmacological effects.

In the context of thrombin inhibitors, SAR studies revealed that incorporating small hydrophobic groups like bromine or a methyl group at the C-3" position of the C-3 aryl ring enhanced inhibitory activity by eight-fold. nih.gov This finding was consistent with X-ray crystallography data. nih.gov

For derivatives targeting the estrogen receptor, chemical optimization led to the discovery that compounds with potent antagonistic activity in ER+ tumor cells could be developed without agonistic activity in endometrial cells. nih.gov The replacement of a Michael receptor with a terminal piperidine (B6355638) group was explored to enhance covalent binding to the ER. researchgate.net

SAR research on benzothiophene derivatives as Nampt inhibitors showed that substituting the benzofuran (B130515) scaffold with a benzothiophene scaffold significantly reduced inhibitory action. rsc.org However, adding a methyl substituent to the C-5 position of the thiophene ring resulted in several potent Nampt inhibitors. rsc.org Furthermore, comparing the carbonyl compounds with their respective alcohol derivatives in a series of benzo[b]thiophene derivatives indicated that the hydroxyl group's participation in H-bonding could stabilize ligand-receptor complexes. nih.gov

These studies underscore the importance of systematic structural modifications and the evaluation of their effects on biological activity to develop more potent and selective benzothiophene-based therapeutic agents.

Impact of Substituent Position and Nature on Biological Activity

The substitution pattern on the benzothiophene core is a critical determinant of biological activity. For instance, in the realm of anticancer research, the position of various groups can lead to significant differences in cytotoxicity. Studies on benzothiophene-based anticancer agents have shown that substituents at the C2 and C3 positions are often crucial for activity. For example, a series of benzothiophene acrylonitrile analogs demonstrated that the presence of a trimethoxyphenyl group at the 2-position of the acrylonitrile moiety attached to the benzothiophene core resulted in potent growth inhibition against a panel of human cancer cell lines. researchgate.net

Furthermore, the nature of the substituent plays a pivotal role. The introduction of electron-donating or electron-withdrawing groups, halogens, or heterocyclic moieties can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to target proteins. For example, in the development of factor Xa inhibitors, the nature of the substituent on the benzothiophene ring was found to be critical for activity.

A related compound, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate), a neuroprotective agent, features the 1-benzothiophen-5-yl moiety. nih.gov In this case, the ethan-1-ol of our title compound is etherified and extended with a propyl azetidin-3-ol group. This suggests that the 5-position is a viable site for introducing substituents that can lead to significant neuroprotective effects. The ethan-1-ol group in this compound could serve as a synthetic handle to create more complex derivatives with potentially enhanced activities.

Stereochemical Influences on Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profile of chiral drugs. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. For benzothiophene derivatives containing a stereocenter, the different enantiomers or diastereomers can exhibit distinct pharmacological activities, potencies, and even toxicological profiles.

The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as two enantiomers: (R)-2-(1-Benzothiophen-5-yl)ethan-1-ol and (S)-2-(1-Benzothiophen-5-yl)ethan-1-ol. While specific studies on the stereoselective activity of these particular enantiomers are not publicly documented, the importance of stereochemistry in the broader class of benzothiophene derivatives is well-established.

A prominent example is the cognitive enhancer T-588, which is the R(-)-enantiomer of 1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride. nih.gov Research has demonstrated that the pharmacological activity of this compound is stereospecific, with the (R)-enantiomer being the active form that stimulates noradrenaline release from cerebral cortical slices. nih.gov This highlights that for a closely related structure, the specific spatial arrangement around the chiral center is critical for its biological function.

This principle of stereoselectivity is a cornerstone of medicinal chemistry. The differential activity of enantiomers often arises from the specific three-point attachment model of interaction with a chiral receptor or enzyme active site. One enantiomer may fit perfectly into the binding site, leading to a biological response, while the other enantiomer may have a much lower affinity or may even bind to a different target, potentially causing off-target effects.

Although no direct data exists for this compound, it is highly probable that its enantiomers would also exhibit different biological activities. The (R)- and (S)-enantiomers would likely have different potencies and efficacies if they were to be evaluated for any pharmacological effect. This underscores the importance of stereoselective synthesis and testing in the development of any chiral benzothiophene derivative as a potential therapeutic agent.

Rational Design Principles for Enhanced Efficacy

The rational design of benzothiophene derivatives aims to optimize their pharmacological properties by making informed modifications to their chemical structure. This process relies on an understanding of the structure-activity relationships (SAR) and the molecular interactions between the drug candidate and its biological target.

Key principles in the rational design of benzothiophene-based therapeutic agents include:

Scaffold Hopping and Bioisosteric Replacement: The benzothiophene core itself can be considered a bioisostere of other aromatic systems like naphthalene (B1677914) or indole, providing a template for new drug discovery. Furthermore, substituents on the benzothiophene ring can be replaced with bioisosteres to improve properties such as potency, selectivity, and metabolic stability. For instance, a carboxylic acid group, which might be important for activity, could be replaced by a tetrazole or a hydroxamic acid to modulate its acidity and pharmacokinetic profile.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, techniques like molecular docking and molecular dynamics simulations can be employed to predict how different benzothiophene derivatives will bind. This allows for the design of compounds with improved complementarity to the binding site, leading to enhanced potency and selectivity. For example, in the design of kinase inhibitors, docking studies can guide the placement of hydrogen bond donors and acceptors on the benzothiophene scaffold to maximize interactions with key amino acid residues in the ATP-binding pocket.

Introduction of Pharmacophoric Features: Based on the desired pharmacological effect, specific pharmacophoric groups can be incorporated into the benzothiophene structure. For instance, to design a neuroprotective agent based on the structure of this compound, one might consider introducing moieties known to have antioxidant or anti-inflammatory properties. The development of T-817MA, with its extended side chain containing an azetidinol (B8437883) group, is an example of how the basic 2-(1-benzothiophen-5-yl)ethanol structure can be elaborated to enhance its neurotrophic and protective effects. nih.gov

Modulation of Physicochemical Properties: The rational design process also involves fine-tuning the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and polar surface area (PSA), to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, modifications to the ethan-1-ol side chain, such as esterification or etherification, could be used to alter its lipophilicity and potentially improve its ability to cross the blood-brain barrier for CNS-targeted applications.

The following table summarizes some of the key rational design principles and their potential application to the this compound scaffold:

| Design Principle | Potential Application to this compound | Desired Outcome |

| Structure-Activity Relationship (SAR) Guided Modification | Introduction of various substituents on the benzothiophene ring (e.g., halogens, alkyl, alkoxy groups) at different positions. | Enhance potency and selectivity for a specific biological target. |

| Stereochemical Optimization | Stereoselective synthesis and evaluation of the (R) and (S) enantiomers. | Identify the more active and safer enantiomer. |

| Bioisosteric Replacement | Replacement of the hydroxyl group with other hydrogen bond donors/acceptors (e.g., -NH2, -SH). | Improve binding affinity and pharmacokinetic properties. |

| Prodrug Strategy | Esterification of the hydroxyl group to create a more lipophilic prodrug. | Enhance oral bioavailability and brain penetration. |

By applying these rational design principles, the basic structure of this compound can serve as a starting point for the development of novel and more effective therapeutic agents targeting a range of diseases.

Computational Chemistry and Theoretical Studies on Benzothiophene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of benzothiophene (B83047) derivatives at the molecular level. nih.govscienceopen.com These calculations allow for the precise determination of molecular structures and electronic characteristics. chemijournal.com

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of π-conjugated systems like benzothiophene derivatives. nih.govscienceopen.com It offers a balance between computational cost and accuracy, making it suitable for studying the structure, reactivity, and optoelectronic properties of these molecules. nih.govresearchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-311++G** to perform these calculations. ub.ac.idresearchgate.netyoutube.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability, reactivity, and potential applications. chemijournal.comaip.org

In benzothiophene systems, the HOMO-LUMO gap influences their use in organic semiconductors and solar cells. nih.govub.ac.id A smaller energy gap generally correlates with higher reactivity and easier electronic excitation. ub.ac.id Computational studies have shown that the introduction of different substituent groups can effectively tune the HOMO and LUMO energy levels and thus the energy gap. rsc.org For instance, research on various benzothiophene derivatives has revealed that strategic modifications can alter the gap, thereby tailoring the molecule's electronic and optical properties for specific applications. researchgate.netrsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Computational Method |

|---|---|---|---|---|

| Thiophene | -6.61 | - | - | B3LYP/6-311++G researchgate.net |

| Benzothiophene | - | - | 4.73 - 4.57 | B3LYP/6-311++G researchgate.net |

| BBDT-CH₂ | - | - | 2.29 | B3LYP/6-31G ub.ac.id |

| BBDT-C=O | - | - | 2.23 | B3LYP/6-31G ub.ac.id |

| BBDT-C=S | - | - | 1.66 | B3LYP/6-31G** ub.ac.id |

BBDT: bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b]dithiophene

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule. uni-muenchen.deyoutube.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. uni-muenchen.de Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For benzothiophene derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. bohrium.com These maps can confirm the location of electron-rich areas, like those around heteroatoms, and electron-deficient areas, providing a guide to the molecule's reactivity and interaction with other chemical species. nih.govresearchgate.net

Quantum chemical calculations can be used to predict the thermodynamic properties of molecules, such as their heat capacity (Cv), entropy (S), and enthalpy of formation. researchgate.netresearchgate.netnih.gov These parameters provide crucial information about the stability and energy of a compound under different temperature conditions. researchgate.net DFT methods are employed to perform vibrational analysis, from which these standard statistical thermodynamic functions can be derived. researchgate.net For example, studies on dibenzothiophene (B1670422) complexes have used DFT to deduce their thermodynamic properties in both gas and solvent phases. researchgate.net This information is valuable for understanding the thermochemical behavior of benzothiophene-related compounds. researchgate.net

| Parameter | Description | Relevance |

|---|---|---|

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the stability of the compound. nih.gov |

| Entropy (S) | A measure of the randomness or disorder of a system. | Helps in understanding the spontaneity of reactions. researchgate.net |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by a certain amount at constant volume. | Provides insight into how a molecule stores thermal energy. researchgate.net |

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation

Beyond the study of single molecules, molecular modeling and simulation techniques are used to investigate the behavior of benzothiophene systems in more complex environments. tue.nl These methods can simulate the interactions of benzothiophene derivatives with other molecules, including biological macromolecules or within a material's crystal lattice. nih.govacs.org

For instance, molecular dynamics (MD) simulations have been used to explore the binding modes of benzothiophene-containing compounds to biological targets like the estrogen alpha receptor (ERα). nih.gov These simulations provide insights into the crucial interactions, such as hydrophobic and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov In materials science, computational simulations are used to predict how molecules like benzothiophene derivatives will pack in a solid state, which is essential for determining properties like charge carrier mobility in organic electronic devices. acs.orgrsc.orgrsc.org These advanced modeling techniques, sometimes combined with machine learning, are vital for the rational design of new materials and drugs based on the benzothiophene scaffold. tue.nlnih.govrsc.org

Molecular Docking Studies for Target Identification and Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. youtube.com It is widely used in drug discovery to screen large libraries of compounds against a known biological target and to understand the molecular basis of their interaction. nih.gov While specific docking studies focusing exclusively on 2-(1-Benzothiophen-5-yl)ethan-1-ol are not extensively documented, research on structurally related benzothiophene derivatives provides significant insights into the potential biological targets and binding modes for this class of compounds.

For instance, docking studies on a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives identified key interactions with the 5-HT₁ₐ serotonin (B10506) receptor. nih.gov The most promising compound in that series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated an affinity (Ki) of 2.30 μM, with docking models revealing important electrostatic interactions contributing to its binding. nih.gov Similarly, other research has explored benzothiophene–chalcone hybrids as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov In another study, in silico methods were used to screen a library of benzothiophene and benzofuran (B130515) derivatives, identifying several compounds with favorable binding affinity for the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov

These studies collectively demonstrate that the benzothiophene scaffold can be effectively accommodated in the binding sites of various enzymes and receptors. The interactions typically involve a combination of hydrophobic, hydrogen bonding, and π-π stacking interactions, facilitated by the aromatic benzothiophene ring system and its substituents.

Table 1: Examples of Molecular Docking Studies on Benzothiophene Derivatives

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Benzo[b]thiophen-2-yl-propan-1-ones | 5-HT₁ₐ Serotonin Receptor | Identified compounds with micromolar affinity; highlighted key electrostatic interactions. | nih.gov |

| Benzothiophene–chalcone hybrids | Cholinesterases (AChE, BChE) | Designed and evaluated compounds as potential inhibitors for Alzheimer's disease. | nih.gov |

| 1-Benzothiophene-2-carboxylic acid | Various Enzymes (e.g., 1DLO, 1LCS) | Demonstrated potential anti-inflammatory, anti-viral, and anti-leukemia effects through simulated binding. | nih.gov |

| Benzothiophene derivatives | SARS-CoV-2 Mpro | Identified promising drug candidates showing favorable dual binding site affinity. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and stability. nih.gov By simulating the atomic motions over time, MD can reveal the flexibility of a molecule like this compound, the stability of its various conformations, and its interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govtandfonline.com

In the context of drug-receptor interactions, MD simulations are crucial for refining docking poses and assessing the stability of the ligand-protein complex. nih.gov Following an initial docking, an MD simulation can show whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational shifts, providing a more accurate picture of the binding event. nih.gov For a molecule like this compound, MD simulations could elucidate the rotational freedom around the ethyl-alcohol side chain and its influence on the molecule's ability to adopt a bioactive conformation within a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. fda.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple properties like molecular weight to complex values describing topology, geometry, and electronic properties. The selection of relevant descriptors is a critical step. researchgate.net

In a QSAR study on the antioxidant activity of benzothiophene derivatives, researchers selected four key descriptors to build their model: two Radial Distribution Function (RDF) descriptors and two 2D-autocorrelation descriptors. nih.gov The RDF descriptors were related to the presence of electronegative atoms, while the 2D-autocorrelation descriptors were associated with polarizable and electronegative atom pairs at specific distances. nih.gov Another study on the anticancer activity of novel benzothiophene derivatives found that steric, electrostatic, and electro-topological parameters were primarily responsible for the observed activity. researchgate.net

Once a model is built, it must be rigorously validated to ensure its robustness and predictive power. mdpi.com Common validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used to build the model (pred_r²). researchgate.netnih.gov A statistically valid QSAR model should have a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), typically greater than 0.6 and 0.5, respectively. researchgate.netmdpi.com

Several statistical methods can be used to develop the mathematical equation that links the selected descriptors to the biological activity. Commonly used techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netmdpi.com

Multiple Linear Regression (MLR) creates a linear equation where the biological activity is a direct function of the most significant descriptors. mdpi.com

Principal Component Regression (PCR) and Partial Least Squares (PLS) are projection methods used when the descriptors are numerous or correlated with each other. They reduce the complexity of the data by creating a smaller set of latent variables (principal components or PLS components) that capture the most important information, and then perform the regression on these variables. nih.govresearchgate.net

A study modeling the radical scavenging activity of benzothiophene derivatives successfully used the PLS method to construct a robust predictive model. nih.gov Another QSAR analysis of benzothiophene-based anticancer agents generated models using MLR, PCR, and PLS, with the best model being derived from MLR, showing a high correlation (r²) of 0.9412. researchgate.net These models serve as powerful tools to guide the synthesis of new derivatives with potentially enhanced activity.

Table 2: Statistical Methods and Validation in Benzothiophene QSAR Studies

| Study Focus | Statistical Method(s) | Key Validation Metrics | Findings | Reference |

|---|---|---|---|---|

| Antioxidant Activity | PLS | Internal and external cross-validation | Model proved useful for predicting radical scavenger activity. | nih.gov |

| Anticancer Activity | MLR, PCR, PLS | r² = 0.9412, q², pred_r² | Steric, electrostatic, and electro-topological descriptors were key for activity. | researchgate.net |

| Estrogen Receptor Downregulators | 3D-QSAR (CoMFA, CoMSIA) | q² up to 0.850, r² up to 0.996 | Revealed key structural features for antagonistic and degradation activities. | nih.gov |

In Silico Screening and Drug Discovery Applications

In silico or virtual screening is a cornerstone of modern drug discovery, allowing researchers to computationally evaluate vast chemical libraries to identify compounds that are most likely to bind to a drug target. nih.govfrontiersin.org This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds by prioritizing a smaller, more promising set of molecules for experimental testing. nih.gov

The process typically begins with a library of chemical compounds, which can range from commercially available "in-stock" collections to enormous "make-on-demand" virtual libraries containing billions of synthetically accessible molecules. nih.govchemrxiv.orgyoutube.comchemrxiv.org These libraries are then screened against a 3D structure of the biological target using techniques like molecular docking. youtube.com The compounds are ranked based on a scoring function that estimates their binding affinity, and the top-ranking hits are selected for further analysis. jbcpm.com

Benzothiophene derivatives have been successfully identified through such virtual screening campaigns. In the search for inhibitors of the SARS-CoV-2 main protease, a hybrid virtual screening protocol combining ligand- and structure-based methods was used to filter a large database, leading to the identification of several benzothiophene compounds as promising drug candidates. nih.gov These computational hits provide a strong starting point for lead optimization, where the chemical structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. The use of in silico screening allows for the rapid exploration of chemical space, accelerating the discovery of novel therapeutics based on scaffolds like this compound. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced analytical and spectroscopic characterization of this compound is not publicly available at this time.

While the compound, identified by CAS number 96803-30-4, is listed as a chemical intermediate in various patents and is available from some commercial suppliers, the primary research articles or detailed experimental sections containing its specific ¹H NMR, ¹³C NMR, mass spectrometry (MS and HRMS), infrared (IR), UV-Visible, and HPLC data could not be retrieved.

Therefore, it is not possible to generate the thorough, data-driven article as per the requested outline and instructions without access to these specific research findings. The creation of scientifically accurate data tables and a detailed discussion of the compound's characterization requires access to the original experimental results, which are not present in the searched sources.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For the analysis of 2-(1-Benzothiophen-5-yl)ethan-1-ol, this technique is instrumental in confirming the molecular weight and providing structural clues through the analysis of its fragmentation pattern upon electron ionization.

While specific experimental GC-MS data for this compound is not extensively detailed in publicly available research, the expected fragmentation pattern can be predicted based on the compound's structure. The molecule consists of a benzothiophene (B83047) core attached to an ethanol (B145695) side chain. Upon ionization in the mass spectrometer, the molecular ion (M⁺) would be observed. Subsequent fragmentation would likely involve key bond cleavages.

A primary fragmentation pathway would be the cleavage of the bond between the alpha and beta carbons of the ethanol side chain (α-cleavage), which is a common fragmentation for alcohols. This would result in the loss of a CH₂OH radical, leading to a stable benzylic-type cation. Another significant fragmentation would be the loss of a water molecule (H₂O) from the alcohol group.

Key Expected Fragmentation Pathways:

Molecular Ion (M⁺): The intact molecule with one electron removed.

Loss of CH₂OH: Cleavage of the C-C bond adjacent to the hydroxyl group.

Loss of H₂O: Dehydration of the alcohol functional group.

Benzothiophene Core Fragments: Fragmentation of the heterocyclic ring system itself.

Below is an illustrative table of potential mass-to-charge (m/z) ratios that could be expected in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 178 | [C₁₀H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₀H₈S]⁺ | Loss of H₂O |

| 147 | [C₉H₇S]⁺ | Loss of CH₂OH |

| 134 | [C₈H₆S]⁺ | Benzothiophene core fragment |

Note: This table is illustrative and based on theoretical fragmentation patterns. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise atomic and molecular structure of a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for its definitive structural elucidation. The analysis would reveal the planarity of the benzothiophene ring system and the orientation of the ethanol side chain relative to the ring. Furthermore, it would identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

While the specific crystal structure of this compound has not been reported in the searched literature, studies on other benzothiophene derivatives demonstrate the utility of this technique. researchgate.netsemanticscholar.org Research on similar molecules has shown that the benzothiophene ring is typically planar, and the crystal packing is often influenced by π-π stacking interactions between the aromatic rings and hydrogen bonds. researchgate.net

An X-ray crystallographic analysis would yield a set of data that describes the unit cell and the atomic positions within it. A hypothetical data table for a compound of this nature is presented below to illustrate the type of information obtained.

| Crystallographic Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₀OS |

| Formula Weight | 178.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.40 |

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters. It does not represent experimental data for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Benzothiophene (B83047) Ethanol (B145695) Derivatives with Tuned Bioactivity

The future of benzothiophene-based drug discovery lies in the rational design and synthesis of novel derivatives with precisely tuned biological activities. numberanalytics.com The core structure of 2-(1-Benzothiophen-5-yl)ethan-1-ol serves as a versatile template for chemical modification. numberanalytics.com Scientists are employing various synthetic strategies, including functional group modifications and transition metal-catalyzed reactions, to create a diverse library of new compounds. benthamdirect.com

A key aspect of this developmental process is the detailed exploration of structure-activity relationships (SAR). numberanalytics.com SAR studies are crucial for understanding how specific chemical modifications to the benzothiophene scaffold influence its biological effects. nih.gov By systematically altering substituents on the benzothiophene ring system, researchers can optimize the compound's interaction with biological targets, thereby enhancing its desired therapeutic activity and minimizing potential off-target effects. numberanalytics.com For instance, the introduction of different functional groups can lead to derivatives with improved potency as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.net The synthesis of novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene has yielded compounds with high antioxidant capacities, in some cases surpassing that of the standard reference, trolox. iaea.org This highlights the potential to create highly active compounds through targeted synthesis. iaea.orgias.ac.in

Exploration of New Therapeutic Indications

The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. nih.gov This versatility opens the door to exploring new therapeutic applications for derivatives of this compound. While the parent compound's activities are a starting point, its derivatives are being investigated across a broad spectrum of diseases. benthamdirect.comnih.gov

Current research highlights the potential of benzothiophene derivatives in a multitude of therapeutic areas, including:

Oncology: As anticancer agents, with some derivatives showing the ability to inhibit tubulin polymerization or act as Polo-like kinase 1 (PLK1) inhibitors. nih.goveurekaselect.com

Infectious Diseases: Exhibiting antibacterial, antifungal, and antitubercular properties. benthamdirect.comnih.gov

Inflammation and Immunology: Acting as anti-inflammatory agents. researchgate.netmdpi.com

Metabolic Disorders: Showing potential as antidiabetic agents. nih.gov

Neurodegenerative and Psychiatric Disorders: Investigated for uses as antidepressants with a potentially rapid onset of action and as cognition-enhancing agents for conditions like Alzheimer's disease. mdpi.comunav.edu

Specifically, certain benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists (SERCAs), which could offer an alternative therapy for endocrine-resistant ER+ breast cancer. nih.gov Others have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors, such as 5-HT1A, indicating potential applications in treating depression and anxiety. nih.gov The wide-ranging biological activities underscore the vast potential for discovering novel treatments for numerous diseases by modifying the core benzothiophene structure. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzothiophene Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of benzothiophene-based drugs. acs.orgnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle of medicinal chemistry. acs.org

In the context of benzothiophene research, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can analyze large datasets of existing benzothiophene derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new benzothiophene derivatives with desired properties. youtube.com These models, trained on vast chemical databases, can propose novel structures that human chemists might not have conceived.

Synthesis Planning: AI-powered tools can devise efficient synthetic routes for complex benzothiophene derivatives, saving time and resources in the laboratory. acs.org

Target Identification: AI can analyze biological data to identify new potential protein targets for which benzothiophene derivatives could be effective modulators. nih.gov

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible benzothiophene derivatives to identify promising drug candidates. youtube.com This data-driven approach complements traditional experimental methods, making the drug discovery process faster and more cost-effective. nih.gov

Advanced Delivery Systems and Nanotechnology Applications

The therapeutic efficacy of a drug is dependent not only on its intrinsic bioactivity but also on its ability to reach the target site in the body in sufficient concentration. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising avenue to enhance the performance of benzothiophene-based therapeutics. nih.govnih.gov

Nanoparticle-based formulations, such as polymeric nanoparticles and solid lipid nanoparticles, can encapsulate benzothiophene derivatives, offering several advantages: nih.gov

Improved Solubility and Stability: Many drug compounds suffer from poor water solubility, which limits their bioavailability. Nanocarriers can solubilize these compounds and protect them from degradation in the body.

Controlled Release: Nanoparticles can be engineered to release the encapsulated drug in a sustained or controlled manner over time, maintaining therapeutic concentrations and reducing the frequency of administration. youtube.com

Targeted Delivery: The surface of nanoparticles can be modified with specific ligands (a process known as targeting) that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. youtube.com This targeting can increase the drug's concentration at the site of action while minimizing exposure to healthy tissues, thereby reducing side effects. youtube.com

The application of nanotechnology to deliver benzothiophene derivatives could be particularly beneficial for treating infections and cancer, where targeted delivery is crucial. nih.gov These advanced delivery systems have the potential to overcome many of the pharmacokinetic challenges associated with conventional drug formulations. nih.gov

Comprehensive Preclinical and Clinical Translational Research

The ultimate goal of developing novel benzothiophene ethanol derivatives is their successful translation into clinically effective medicines. This requires a rigorous and comprehensive preclinical and clinical research pipeline.

Preclinical Research: Before a drug candidate can be tested in humans, it must undergo extensive preclinical evaluation. This involves a series of laboratory and animal studies to assess its efficacy and safety. For benzothiophene derivatives, this would include:

In vitro assays to confirm their mechanism of action and potency against the intended biological target (e.g., enzyme inhibition, receptor binding).

Cell-based assays using relevant cell lines (e.g., cancer cells, infected cells) to evaluate anti-proliferative or antimicrobial activity. eurekaselect.com

In vivo studies in animal models of disease to assess efficacy, pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and toxicology.

Safety pharmacology studies to investigate potential adverse effects on major organ systems.

Clinical Translational Research: Promising candidates that demonstrate a favorable efficacy and safety profile in preclinical studies can then advance to clinical trials in humans. This process is typically divided into several phases:

Phase I: The drug is given to a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is administered to a larger group of patients to assess its effectiveness and further evaluate its safety.

Phase III: The drug is given to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

The journey from the laboratory synthesis of a novel this compound derivative to a marketed drug is long and complex. However, by systematically pursuing these future research directions, the scientific community can work towards unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. What synthetic routes are recommended for 2-(1-Benzothiophen-5-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, a C-O or C-S bond-forming strategy may be employed, similar to methods used for hydroxychloroquine derivatives (e.g., reacting benzothiophene derivatives with ethanolamine precursors under basic conditions) . Optimization involves:

- Catalyst Selection : Use phase-transfer catalysts or metal catalysts (e.g., Pd for cross-coupling).

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature Control : Moderate heating (60–80°C) balances yield and side-product formation.

Key Data :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | DMF |

| Yield | 65–75% (reported) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ at 400 MHz) resolve the benzothiophene aromatic signals (δ 7.2–7.8 ppm) and ethanol -CH₂-OH groups (δ 3.6–4.0 ppm). Compare with analogous compounds like 2-(4-(tert-butoxy)phenyl)ethan-1-ol (δH: 1.3 ppm for tert-butyl; δC: 70–75 ppm for ether linkages) .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Example NMR Data (Hypothetical) :

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Benzothiophene | 7.2–7.8 | 120–135 |

| -CH₂-OH | 3.6–4.0 | 60–65 |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category 4) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or bioavailability. For example, benzothiophene derivatives often exhibit logP ~2.5–3.5, indicating moderate lipophilicity .

Example Computational Output :

| Property | Predicted Value |

|---|---|

| logP | 3.2 |

| Aqueous Solubility | 24 g/L (pH 7) |

Q. How can researchers address contradictions in reported regioselectivity during functionalization of this compound?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways. For example, alkylation regioselectivity in tetrazole analogs was resolved via ¹H-¹⁵N HMBC NMR to identify nucleophilic sites .

- Steric/Electronic Analysis : Computational Mulliken charges identify electron-rich regions (benzothiophene C5 vs. C3 positions) prone to electrophilic attack.

Q. What strategies resolve discrepancies in synthetic yields across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes interdependent variables (catalyst loading, temperature).

- Controlled Replication : Standardize purification (e.g., column chromatography vs. recrystallization) to minimize variability. For example, SHELX-refined crystallography ensures product homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.